An In-depth Technical Guide to 3-Hydroxy-2-iodo-6-methylpyridine (CAS: 23003-30-7)
An In-depth Technical Guide to 3-Hydroxy-2-iodo-6-methylpyridine (CAS: 23003-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2-iodo-6-methylpyridine (CAS number 23003-30-7), a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. It further explores its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition, and provides general protocols for its application in cross-coupling reactions. While specific quantitative biological data remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this compound.
Chemical and Physical Properties
3-Hydroxy-2-iodo-6-methylpyridine is a substituted pyridine derivative. Its chemical structure combines a pyridine ring with hydroxyl, iodo, and methyl functional groups, making it a versatile intermediate for further chemical modifications. The presence of the iodo group at the 2-position makes it particularly suitable for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 3-Hydroxy-2-iodo-6-methylpyridine [1]
| Property | Value |
| CAS Number | 23003-30-7 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [1][2] |
| Appearance | Light yellow to yellow powder |
| Synonyms | 2-Iodo-6-methyl-3-pyridinol, 6-Iodo-2-picolin-5-ol[1] |
| SMILES String | Cc1ccc(O)c(I)n1[1] |
| InChI Key | HRZOWBGCOJWHDY-UHFFFAOYSA-N[1] |
Table 2: Computed Properties
| Property | Value |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 33.1 Ų |
Synthesis and Reactivity
Synthesis
A general procedure for the iodination of a similar compound, 3-hydroxypyridine, has been described and can be adapted.[3] This electrophilic aromatic substitution would likely proceed at the electron-rich position ortho to the hydroxyl group.
Conceptual Experimental Protocol: Iodination of 3-hydroxy-6-methylpyridine
This protocol is a conceptual adaptation of a known procedure for a related compound and would require optimization.
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Dissolution: Dissolve 3-hydroxy-6-methylpyridine in a suitable solvent, such as water or a buffered aqueous solution.
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Addition of Base: Add a base, such as sodium carbonate, to the solution.
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Addition of Iodine: Slowly add a solution of iodine (I₂) to the reaction mixture.
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Reaction: Stir the mixture at room temperature for a sufficient period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: Upon completion, adjust the pH of the solution to acidic (e.g., pH 4) with an acid like hydrochloric acid to precipitate the product.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Diagram 1: Proposed Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine
Caption: Proposed synthetic route for 3-Hydroxy-2-iodo-6-methylpyridine.
Reactivity and Applications in Cross-Coupling Reactions
The iodo-substituent at the 2-position of the pyridine ring makes 3-Hydroxy-2-iodo-6-methylpyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of organoboron compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling [4][5]
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Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-Hydroxy-2-iodo-6-methylpyridine, an aryl or vinyl boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
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Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
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Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
2.2.2. Sonogashira Coupling
The Sonogashira coupling allows for the direct connection of a terminal alkyne to the pyridine ring, a valuable transformation for the synthesis of various biologically active compounds and functional materials.
General Experimental Protocol: Sonogashira Coupling [6][7]
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Reaction Setup: In a reaction vessel under an inert atmosphere, combine 3-Hydroxy-2-iodo-6-methylpyridine, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine).
-
Solvent Addition: Add a suitable degassed solvent, such as THF or DMF.
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Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
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Work-up and Purification: The work-up procedure is similar to that of the Suzuki-Miyaura coupling, involving extraction and chromatographic purification.
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Biological Activity and Potential Applications
While specific, quantitative biological data for 3-Hydroxy-2-iodo-6-methylpyridine is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.
Neurological Disorders
The pyridine scaffold is a common feature in many centrally active drugs. It is suggested that 3-Hydroxy-2-iodo-6-methylpyridine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8] This potential is likely due to the ability of the pyridine ring to cross the blood-brain barrier and interact with various receptors and enzymes in the central nervous system.
Enzyme Inhibition
The compound is also utilized in studies related to enzyme inhibition.[8] The hydroxyl and iodo substituents can form key interactions, such as hydrogen bonds and halogen bonds, with the active sites of enzymes. Kinases are a particularly relevant class of targets for substituted pyridine compounds. A high-throughput screening of a kinase inhibitor library could be a valuable approach to identify specific targets for this compound.
Diagram 4: Potential Application in Drug Discovery
Caption: Workflow for identifying lead compounds from 3-Hydroxy-2-iodo-6-methylpyridine.
Toxicology and Safety
Detailed toxicological studies specifically on 3-Hydroxy-2-iodo-6-methylpyridine are not available in the public domain. However, based on the available safety data sheets and the toxicology of related compounds, some general safety precautions should be observed.
Table 3: Hazard Information [1]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The toxicology of iodo-containing organic compounds and pyridine derivatives should be considered. In vivo, pyridine can be metabolized to various hydroxylated derivatives. The presence of iodine may influence the metabolic pathways and the potential for toxicity.
Conclusion
3-Hydroxy-2-iodo-6-methylpyridine is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward creation of diverse molecular libraries for biological screening. While there is a clear indication of its potential in the development of treatments for neurological disorders and as an enzyme inhibitor, a significant gap exists in the public domain regarding specific, quantitative biological data and detailed experimental protocols for its use in biological assays. Further research is warranted to fully elucidate the biological activity, pharmacokinetic profile, and toxicological properties of this compound and its derivatives to unlock its full potential in drug discovery and development. This guide provides a solid foundation for researchers to initiate and advance their investigations into this promising chemical entity.
References
- 1. 3-Hydroxy-2-iodo-6-methylpyridine - China 3-Hydroxy-2-iodo-6-methylpyridine Factory [sharingtechcn.com]
- 2. scbt.com [scbt.com]
- 3. 2-IODO-3-HYDROXYPYRIDINE | 40263-57-8 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. benchchem.com [benchchem.com]
- 8. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]
